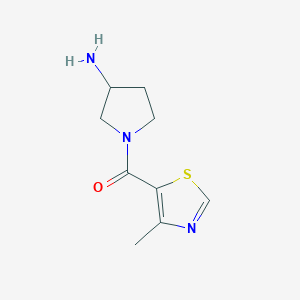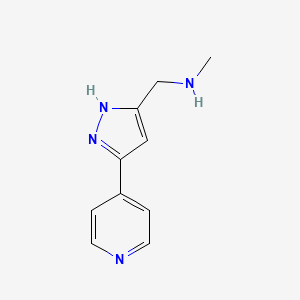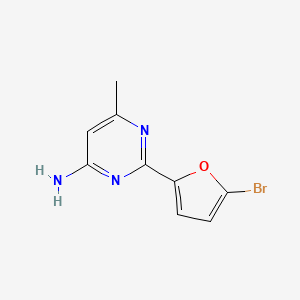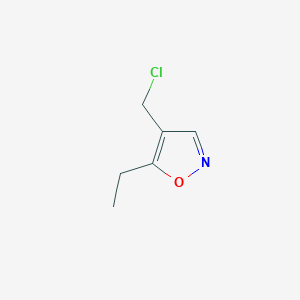
4-(Chloromethyl)-5-ethylisoxazole
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and odor .
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Aplicaciones Científicas De Investigación
Synthesis and Cytostatic Activity
García-López et al. (1980) explored the synthesis and cytostatic activity of chloromethyl-substituted nucleotides, including compounds related to 4-(Chloromethyl)-5-ethylisoxazole. They found that these compounds generally showed moderate activities against HeLa cells, suggesting potential applications in cancer research and therapy (García-López et al., 1980).
Chemistry and Pharmacology
A study by Krogsgaard‐Larsen et al. (1991) synthesized derivatives of this compound, examining their role as amino acid antagonists at non-N-methyl-D-aspartic acid excitatory amino acid receptors. This research has implications for neuropharmacology and the development of neuroprotective drugs (Krogsgaard‐Larsen et al., 1991).
Synthesis of Isoxazol-5(4H)-one Derivatives
Research by Pourmousavi et al. (2018) focused on synthesizing isoxazol-5(4H)-one derivatives, potentially including this compound. Their method, involving environmentally friendly processes and catalysts, highlights the compound's relevance in green chemistry and organic synthesis (Pourmousavi et al., 2018).
Biocatalytic Synthesis
A 2021 study by Zheng and Asano explored a biocatalytic process involving (±)‐5‐(chloromethyl)‐4, 5‐dihydroisoxazole, a compound related to this compound. This study illustrates the compound's potential application in sustainable and green chemistry (Zheng & Asano, 2021).
Antitumor and Antiviral Activities
Dawood et al. (2011) synthesized derivatives of this compound, assessing their anti-HSV-1 and cytotoxic activities. This suggests possible applications in antiviral and anticancer pharmacology (Dawood et al., 2011).
Mecanismo De Acción
Mode of Action
The mode of action would depend on the specific biological target. For example, the compound could potentially act as an inhibitor, activator, or modulator of a protein’s function. The chloromethyl group might form covalent bonds with certain amino acid residues in proteins, altering their function .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific biological targets. For example, if the compound targets an enzyme, it could affect the metabolic pathway that the enzyme is involved in .
Pharmacokinetics
The pharmacokinetics of the compound would depend on various factors including its physicochemical properties, formulation, route of administration, and the individual’s physiological condition .
Action Environment
The action of the compound could be influenced by various environmental factors such as pH, temperature, presence of other molecules, and the specific type of cells or tissues in which it is present .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-(Chloromethyl)-5-ethylisoxazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with glutathione S-transferase, an enzyme that facilitates the conjugation of glutathione to various substrates, aiding in detoxification processes . The chloromethyl group in this compound is reactive and can form covalent bonds with thiol groups in proteins, leading to potential modifications in protein function . Additionally, this compound has been observed to interact with other biomolecules, such as nucleophiles, through nucleophilic substitution reactions, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . Studies have demonstrated that this compound can affect the expression of genes involved in detoxification and stress response pathways, highlighting its impact on cellular homeostasis . Furthermore, this compound has been found to interfere with cellular metabolism by inhibiting specific metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. This compound can bind to the active sites of enzymes, such as glutathione S-transferase, resulting in the inhibition of their catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the upregulation or downregulation of target genes, thereby influencing cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as enhancing detoxification pathways and reducing oxidative stress . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to detoxification and stress response. This compound interacts with enzymes such as glutathione S-transferase, which plays a pivotal role in the conjugation and subsequent elimination of toxic substances . Additionally, this compound can influence the levels of metabolites involved in oxidative stress pathways, thereby modulating the cellular redox state . Understanding these metabolic pathways is essential for elucidating the broader implications of this compound in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach various intracellular compartments . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . These transport and distribution mechanisms are critical for understanding the bioavailability and efficacy of this compound in different biological contexts .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus . The presence of targeting signals and post-translational modifications can direct this compound to particular organelles, where it can exert its effects .
Propiedades
IUPAC Name |
4-(chloromethyl)-5-ethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-2-6-5(3-7)4-8-9-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWDGJXNWXPKIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488640.png)


![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488646.png)
![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488647.png)
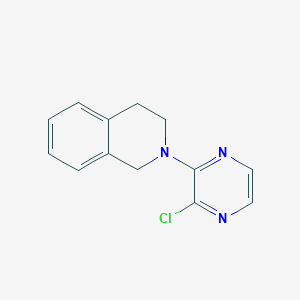


![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1488655.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1488656.png)
![2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol](/img/structure/B1488658.png)
